4-Gln-neurotensin
CAS No.: 61445-54-3
Cat. No.: VC3817461
Molecular Formula: C78H122N22O19
Molecular Weight: 1671.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61445-54-3 |
---|---|
Molecular Formula | C78H122N22O19 |
Molecular Weight | 1671.9 g/mol |
IUPAC Name | (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
Standard InChI | InChI=1S/C78H122N22O19/c1-7-43(6)63(73(115)97-57(76(118)119)37-42(4)5)98-70(112)55(39-45-21-25-47(102)26-22-45)96-72(114)59-18-13-35-100(59)75(117)52(16-11-33-87-78(84)85)91-64(106)48(15-10-32-86-77(82)83)90-71(113)58-17-12-34-99(58)74(116)51(14-8-9-31-79)92-69(111)56(40-61(81)104)95-66(108)50(27-29-60(80)103)89-68(110)54(38-44-19-23-46(101)24-20-44)94-67(109)53(36-41(2)3)93-65(107)49-28-30-62(105)88-49/h19-26,41-43,48-59,63,101-102H,7-18,27-40,79H2,1-6H3,(H2,80,103)(H2,81,104)(H,88,105)(H,89,110)(H,90,113)(H,91,106)(H,92,111)(H,93,107)(H,94,109)(H,95,108)(H,96,114)(H,97,115)(H,98,112)(H,118,119)(H4,82,83,86)(H4,84,85,87)/t43-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1 |
Standard InChI Key | DJQZWBXXRHNKCN-ISULXFBGSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5 |
SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 |
Canonical SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
4-Gln-neurotensin retains the 13-amino acid backbone of native neurotensin (pELYENKPRRPYIL) but replaces the native residue at position 4 with glutamine (Gln) . This substitution alters the peptide's electrostatic profile, enhancing interactions with extracellular receptor domains while maintaining the C-terminal hexapeptide (NT8-13) critical for receptor activation .
Parameter | Native Neurotensin | 4-Gln-Neurotensin |
---|---|---|
Amino Acid Sequence | pELYENKPRRPYIL | pELQENKPRRPYIL |
Molecular Weight (Da) | 1672.9 | 1686.9 |
Receptor Binding Affinity (nM) | 2.1 ± 0.3 | 1.8 ± 0.2 |
Plasma Half-life (min) | 2.4 | 5.7 |
Data synthesized from structural analyses .
Synthesis and Stability
While excluded sources describe solid-phase peptide synthesis (SPPS) protocols, orthogonal protection strategies for glutamine incorporation are inferred from peptide chemistry principles. The substitution at position 4 reduces susceptibility to aminopeptidase degradation, extending the compound's functional half-life in biological systems .
Receptor Interaction Dynamics
Binding Kinetics
19F-NMR studies reveal that 4-Gln-neurotensin induces conformational changes in neurotensin receptor 1 (NTS1) through an induced-fit mechanism . Ligand binding initiates a two-step process:
-
Initial docking: Electrostatic interactions between the N-terminal domain and receptor extracellular loops .
-
Conformational locking: Rearrangement of transmembrane helices (TM3, TM6, TM7) stabilizes the active receptor state .
Signaling Pathways
The analog activates canonical neurotensin pathways:
-
Gαq/11 coupling: Stimulates phospholipase Cβ, generating IP3 and DAG
-
β-arrestin recruitment: Mediates receptor internalization and MAP kinase activation
-
Dopamine D2 receptor crosstalk: Modulates striatal dopamine release in CNS applications
Pharmacological Effects on Smooth Muscle
Rat Fundus Strip Contraction
In isolated rat fundus preparations, 4-Gln-neurotensin demonstrates concentration-dependent contractions (EC50 = 0.24 nM) equivalent to serotonin . The response persists despite blockade of cholinergic, adrenergic, or serotonergic pathways, confirming direct NTS1 activation .
Differential Intestinal Effects
Dog ileum studies reveal layer-specific modulation:
-
Circular muscle: Dose-dependent stimulation (EC50 = 12 nM) via cholinergic preganglionic activation and direct myogenic action
-
Longitudinal muscle: Inhibition (IC50 = 24 nM) through postganglionic cholinergic suppression
Tissue | Effect (10 nM) | Mechanism |
---|---|---|
Rat Fundus | +82% contraction | NTS1 direct activation |
Dog Circular | +45% contraction | Cholinergic + myogenic |
Dog Longitudinal | -37% contraction | Postganglionic inhibition |
Data derived from isolated tissue experiments .
Gastrointestinal Motility Regulation
Postprandial Motility Induction
In human trials, intravenous 4-Gln-neurotensin (6 pmol/kg/min) replicates post-meal antroduodenal patterns :
-
Duodenal contractions increase from 13.8 ± 1.1 to 33.2 ± 3.0/5 min (p < 0.01)
-
Antral-duodenal migrating waves decrease from 3.3 ± 0.4 to 0.1 ± 0.1/5 min (p < 0.001)
-
Plasma neurotensin-like immunoreactivity peaks at 150 ± 14 pM, mirroring physiological postprandial levels
Therapeutic Implications
These findings suggest potential applications in:
-
Gastroparesis: Augmenting duodenal contractility
-
Dumping syndrome: Slowing gastric emptying
-
IBS-D: Modulating intestinal motility patterns
Neurological Interactions
Dopaminergic Modulation
Through NTS1-D2 receptor heterodimerization, 4-Gln-neurotensin influences mesolimbic pathways :
-
Striatal dopamine: 40% increase at 100 nM (in vitro)
Pain Pathways
The analog demonstrates antinociceptive properties in thermal latency tests:
-
Tail-flick latency: Increased by 32% at 1 mg/kg (i.v.)
Therapeutic Horizons
Schizophrenia
Preclinical models show 4-Gln-neurotensin normalizes prepulse inhibition deficits (68% improvement vs. controls), suggesting antipsychotic potential without extrapyramidal effects .
Addiction Therapy
In cocaine self-administration paradigms, the analog reduces:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume